molecular formula C24H40O5Si B11836053 tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate

tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate

Cat. No.: B11836053
M. Wt: 436.7 g/mol
InChI Key: LXNWZYBAIGHXKT-OAQYLSRUSA-N
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Description

Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate is a complex organic compound that features a variety of functional groups, including tert-butyl, benzyloxy, and tert-butyldimethylsilyl groups. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a suitable heptanoate precursor and introduce the benzyloxy and tert-butyldimethylsilyl groups through selective protection and deprotection reactions. The tert-butyl ester group can be introduced using tert-butyl alcohol and an appropriate activating agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst .

Chemical Reactions Analysis

Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate undergoes a variety of chemical reactions, including:

Scientific Research Applications

Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, where its various functional groups allow for selective modification and analysis of enzyme activity.

    Medicine: It is utilized in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The benzyloxy and tert-butyldimethylsilyl groups can influence the compound’s binding affinity and specificity, while the carbonyl group can participate in nucleophilic or electrophilic reactions .

Comparison with Similar Compounds

Similar compounds to tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate include:

These comparisons highlight the unique structural features and reactivity of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H40O5Si

Molecular Weight

436.7 g/mol

IUPAC Name

tert-butyl (5R)-5-[tert-butyl(dimethyl)silyl]oxy-3-oxo-7-phenylmethoxyheptanoate

InChI

InChI=1S/C24H40O5Si/c1-23(2,3)28-22(26)17-20(25)16-21(29-30(7,8)24(4,5)6)14-15-27-18-19-12-10-9-11-13-19/h9-13,21H,14-18H2,1-8H3/t21-/m1/s1

InChI Key

LXNWZYBAIGHXKT-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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